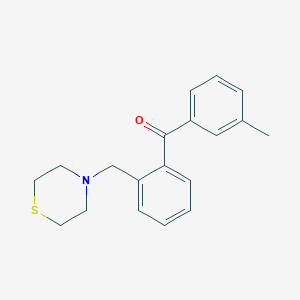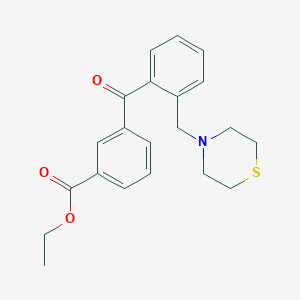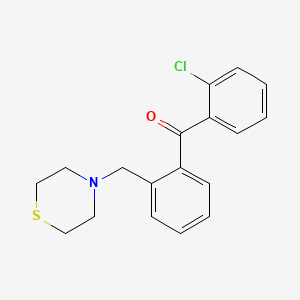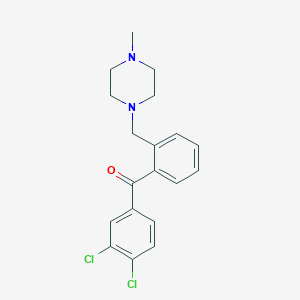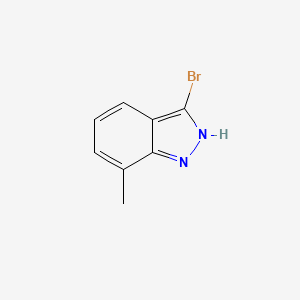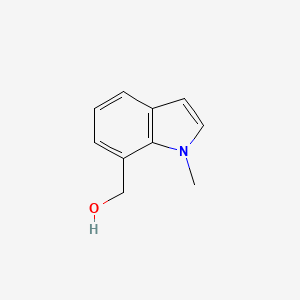
(1-methyl-1H-indol-7-yl)methanol
Overview
Description
“(1-methyl-1H-indol-7-yl)methanol” is a chemical compound with the molecular formula C10H11NO. Its molecular weight is 161.20 g/mol . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-7-yl)methanol” can be represented by the SMILES notation: CN1C=CC2=CC=CC(CO)=C12 .
Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-7-yl)methanol” has a molecular weight of 161.20 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Pharmacology: Cancer Treatment
“(1)-methyl-(1H)-indol-(7)-yl)methanol” and its derivatives have shown promise in the treatment of cancer. They are being studied for their ability to target cancer cells, with research indicating that indole derivatives can be biologically active compounds in this field .
Microbial Infection Control
Indole derivatives, including “(1)-methyl-(1H)-indol-(7)-yl)methanol”, have been identified as potential antimicrobial agents. Their application in controlling microbial infections is a significant area of research, particularly in the development of new antibiotics .
Neurological Disorders
Research suggests that indole derivatives could play a role in treating various neurological disorders. The compound’s interaction with the central nervous system makes it a candidate for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
In agriculture, “(1)-methyl-(1H)-indol-(7)-yl)methanol” can be used to develop new tools for plant identification and biomass estimation. This is crucial for crop management, forestry, and environmental conservation efforts .
Anti-Doping in Sports
The compound has potential applications in anti-doping research. It could be used to develop or optimize analytical tools for detecting prohibited substances in athletes, contributing to fair sports practices .
Drug Development
The structural versatility of “(1)-methyl-(1H)-indol-(7)-yl)methanol” allows for its use in synthesizing a wide range of pharmacologically active drugs. Its indole core is a valuable scaffold in medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
Indole derivatives have been shown to have various biological activities, suggesting that they can have significant molecular and cellular effects . For example, some indole derivatives have shown antiviral activity, suggesting that they can affect viral replication at the molecular and cellular levels .
properties
IUPAC Name |
(1-methylindol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPJITYDAXWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640444 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-7-yl)methanol | |
CAS RN |
854778-61-3 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

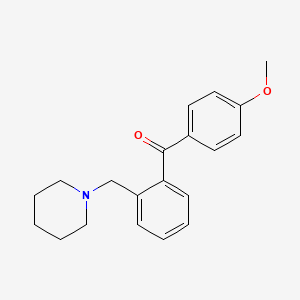
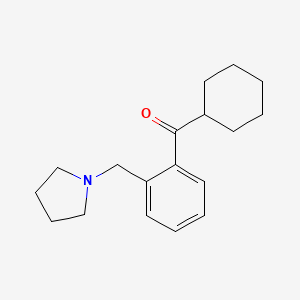
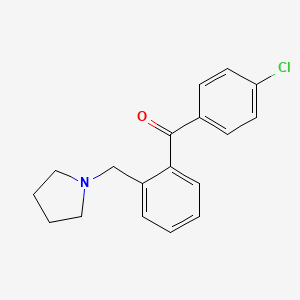
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
